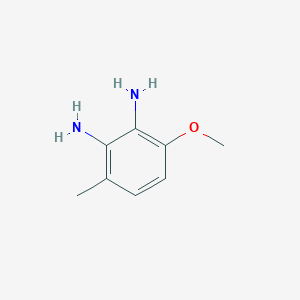

3-Methoxy-6-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality 3-Methoxy-6-methylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-6-methylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

101251-28-9 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methoxy-6-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C8H12N2O/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 |

InChI Key |

JBHXVPWMLQFNPL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)OC)N)N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)N)N |

Synonyms |

1,2-Benzenediamine, 3-methoxy-6-methyl- |

Origin of Product |

United States |

Foundational & Exploratory

3-Methoxy-6-methylbenzene-1,2-diamine chemical structure and properties

This guide provides an in-depth technical analysis of 3-Methoxy-6-methylbenzene-1,2-diamine (CAS 101251-28-9), a specialized aromatic diamine intermediate.

Executive Summary & Chemical Identity

3-Methoxy-6-methylbenzene-1,2-diamine (also known as 3-methoxy-6-methyl-o-phenylenediamine) is a tetra-substituted benzene derivative characterized by two vicinal amino groups, a methoxy group, and a methyl group. This specific substitution pattern renders it a highly valuable scaffold in the synthesis of sterically congested benzimidazoles and specialized oxidative dye couplers.

Unlike its more common isomers (e.g., 4-methoxy-1,2-phenylenediamine), the 3,6-substitution pattern imposes unique electronic and steric effects on the amine functionalities, influencing reaction kinetics and regioselectivity during heterocycle formation.

Chemical Profile

| Property | Detail |

| CAS Number | 101251-28-9 |

| IUPAC Name | 3-Methoxy-6-methylbenzene-1,2-diamine |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| SMILES | Cc1c(N)c(N)c(OC)cc1 |

| Appearance | Off-white to pale brown crystalline solid (darkens on air exposure) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~4.5 (conjugate acid of primary amine) |

Physicochemical Properties & Stability

The molecule features an electron-rich aromatic core due to the synergistic donating effects of the methoxy (-OCH₃), methyl (-CH₃), and two amino (-NH₂) groups.

-

Oxidation Sensitivity: The vicinal diamine motif is highly susceptible to auto-oxidation, forming quinone imines or diazo species upon prolonged exposure to air. Storage under argon or nitrogen at 2–8°C is critical.

-

Nucleophilicity: The amino group at position 2 is sterically flanked by the methyl group (C6) and the other amino group (C1), while the amino group at position 1 is flanked by the methoxy group (C3). The C1-amine is generally less nucleophilic due to the inductive withdrawal of the ortho-methoxy group, despite the resonance donation.

Synthetic Pathways

The synthesis of 3-methoxy-6-methylbenzene-1,2-diamine typically proceeds via the reduction of a nitro-precursor. The challenge lies in establishing the correct regiochemistry during the nitration of the starting material.

Core Synthesis: Reduction of 3-Methoxy-6-methyl-2-nitroaniline

This pathway ensures the preservation of the aromatic core while converting the nitro functionality to the target amine.

Step 1: Precursor Selection

The synthesis likely originates from 2-amino-4-methoxytoluene (3-methoxy-6-methylaniline). Direct nitration of this species favors the 5-position (para to the amine). To target the 2-position (ortho to amine, giving the 1,2-diamine precursor), steric blocking or specific directing groups are required, often necessitating a separation of isomers from a crude nitration mixture.

Step 2: Catalytic Hydrogenation Protocol

Objective: Reduce the nitro group (-NO₂) to an amino group (-NH₂) without over-reducing the aromatic ring or cleaving the methoxy ether.

Reagents:

-

Substrate: 3-Methoxy-6-methyl-2-nitroaniline

-

Catalyst: 10% Palladium on Carbon (Pd/C)[1]

-

Solvent: Methanol or Ethanol (anhydrous)

-

Hydrogen Source: H₂ gas (balloon or low pressure)

Protocol:

-

Preparation: In a hydrogenation vessel, dissolve 10 mmol of the nitro-precursor in 50 mL of anhydrous methanol.

-

Catalyst Loading: Under an argon blanket, carefully add 10 mol% Pd/C. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously at room temperature (25°C) under 1 atm H₂ for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.

-

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The product is an oil or low-melting solid that should be used immediately or converted to a dihydrochloride salt (using HCl/dioxane) for stability.

Applications: Benzimidazole Synthesis

The primary utility of 3-methoxy-6-methylbenzene-1,2-diamine is as a precursor for 4-methoxy-7-methyl-1H-benzimidazoles . These fused heterocycles are critical pharmacophores in medicinal chemistry, acting as bioisosteres for purines and indoles.

Mechanism: Oxidative Cyclization

The reaction with an aldehyde (R-CHO) proceeds via a Schiff base intermediate, followed by intramolecular ring closure and oxidation.

Figure 1: Pathway for the conversion of the diamine to a substituted benzimidazole.

Protocol: Condensation with 4-Chlorobenzaldehyde

-

Mixing: Dissolve 1.0 eq of 3-methoxy-6-methylbenzene-1,2-diamine and 1.0 eq of 4-chlorobenzaldehyde in DMF.

-

Oxidant: Add 1.1 eq of Sodium Metabisulfite (Na₂S₂O₅) as a mild oxidant to facilitate the dehydrogenation step.

-

Heating: Heat the mixture to 100°C for 12 hours.

-

Purification: Pour into ice water. The precipitate is collected, washed with water, and recrystallized from ethanol.

Safety & Handling (E-E-A-T)

As an aromatic diamine, this compound must be handled with strict industrial hygiene protocols.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled.[2][3] | Use in a fume hood. Wear N95/P100 respirator if dust is present. |

| Sensitization | Potential skin sensitizer (common for phenylenediamines). | Double-glove (Nitrile). Wash skin immediately upon contact. |

| Eye Irritation | Causes serious eye irritation.[2][3] | Wear chemical splash goggles. |

| Storage | Air and light sensitive.[4] | Store in amber vials under inert gas (Argon) at <10°C. |

References

-

PubChem. (2025). 3-Methoxybenzene-1,2-diamine Compound Summary. National Library of Medicine. [Link](Note: Reference for the class of methoxy-diamines).

Sources

A Technical Guide to the Safe Handling of 3-Methoxy-6-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methoxy-6-methylbenzene-1,2-diamine is readily available in public databases. This guide has been constructed by synthesizing safety data from structurally analogous compounds and general toxicological information for the chemical class of aromatic amines. The information herein is intended to provide a robust safety framework but must be supplemented by a comprehensive, site-specific risk assessment before handling this chemical.

Introduction: A Precautionary Approach to a Novel Diamine

3-Methoxy-6-methylbenzene-1,2-diamine is a substituted ortho-phenylenediamine, a class of compounds that serve as invaluable building blocks in synthetic and medicinal chemistry. Their utility in forming heterocyclic scaffolds, such as benzimidazoles, makes them critical precursors for novel therapeutics. However, the bifunctional nature that imparts this synthetic versatility also presents significant toxicological risks.

Aromatic amines as a class are known for their potential to cause harm, with many members being recognized as mutagens or carcinogens.[1][2][3] The parent compound, ortho-phenylenediamine, is classified as toxic and a suspected carcinogen, underscoring the need for meticulous handling protocols.[4][5] This guide provides a detailed safety and handling directive for 3-Methoxy-6-methylbenzene-1,2-diamine, derived from the established profiles of its parent and closely related analogues. It is imperative that researchers treat this compound with the caution afforded to a substance with significant, uncharacterized hazards.

Compound Identification and Anticipated Physicochemical Profile

Due to the absence of a dedicated entry in most chemical databases, a specific CAS number for 3-Methoxy-6-methylbenzene-1,2-diamine has not been identified. Its properties are inferred from the known data of its non-methylated analogue, 3-Methoxybenzene-1,2-diamine (CAS: 37466-89-0).[6][7][8] The addition of a methyl group is expected to slightly increase the molecular weight and may influence properties such as boiling point and solubility.

| Property | Inferred Value | Source & Rationale |

| Molecular Formula | C₈H₁₂N₂O | Based on chemical structure. |

| Molecular Weight | ~152.19 g/mol | Calculated. The non-methylated analogue is 138.17 g/mol .[8] |

| Appearance | Solid, Semi-Solid, or Liquid | The non-methylated analogue is described as such. Aromatic amines can be low-melting solids. |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Best practice for storing reactive aromatic amines to prevent degradation and oxidation. |

| Incompatible Materials | Strong oxidizing agents, strong acids | Aromatic amines are susceptible to vigorous reaction with oxidizers and can form salts with strong acids.[9] |

Inferred Hazard Profile and GHS Classification

The hazard profile for 3-Methoxy-6-methylbenzene-1,2-diamine is constructed from the known classifications of 3-Methoxybenzene-1,2-diamine and the parent compound, o-phenylenediamine.[4][8][10] Aromatic amines are readily absorbed through the skin and can pose respiratory and cardiovascular risks.[2] The primary concern with this class of compounds is the potential for long-term health effects, including carcinogenicity and mutagenicity.[3]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | 3 / 4 | H301/H302: Toxic or Harmful if swallowed | 💀 or ❗ |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | ❗ |

| Acute Toxicity, Inhalation | 3 / 4 | H331/H332: Toxic or Harmful if inhaled | 💀 or ❗ |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ❗ |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | ❗ |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | ⚕️ |

| Carcinogenicity | 2 | H351: Suspected of causing cancer | ⚕️ |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life | 🐠 |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects | 🐠 |

Note: This table represents a composite, conservative hazard assessment. The skull and crossbones (💀), health hazard (⚕️), and environment (🐠) pictograms should be considered primary.

The Hierarchy of Controls: A Workflow for Safe Handling

Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls for managing chemical risk.

Experimental Protocol: Safe Laboratory Handling

This protocol outlines the essential steps for safely handling 3-Methoxy-6-methylbenzene-1,2-diamine in a research setting.

5.1. Pre-Handling Preparations

-

Risk Assessment: Conduct and document a formal risk assessment for the planned experiment.

-

SOP Review: Read and understand the Standard Operating Procedure (SOP) specific to this compound and the intended reaction.

-

Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]

-

Fume Hood Verification: Ensure the chemical fume hood has a current certification and is functioning correctly.[5]

-

PPE Adornment: Put on all required PPE before entering the designated work area.

-

Eye Protection: Wear impact-resistant safety goggles with side shields. A face shield is recommended when handling larger quantities or if there is a splash risk.[9]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. Check the manufacturer's data for breakthrough times. Dispose of gloves immediately after handling or if contamination is suspected.[5]

-

Body Protection: Wear a clean, buttoned lab coat.[5]

-

5.2. Chemical Handling and Dispensing

-

Designated Area: All handling of the compound must occur within a certified chemical fume hood.[5]

-

Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat and decontaminate the spatula and balance area immediately after use.

-

Spill Containment: Work on a chemically resistant tray or absorbent pad to contain any potential spills.

-

Container Handling: Keep the container tightly closed when not in use.[9]

-

Avoid Dust/Aerosol Generation: Handle the material gently to prevent the formation of dust or aerosols.[5]

5.3. Post-Handling Procedures

-

Decontamination: Thoroughly decontaminate the work area, including all equipment, with an appropriate solvent.

-

Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, absorbent pads) as hazardous waste in a clearly labeled, sealed container. Follow all local and institutional regulations for chemical waste disposal.

-

Hygiene: Immediately after handling and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the work area.[9][11]

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Symptoms may include dizziness, headache, confusion, and cyanosis (blue lips and skin).[10][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a slurry of activated charcoal in water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the container or label to the medical staff.[10][11] |

Conclusion: Prioritizing Safety in Synthesis

While 3-Methoxy-6-methylbenzene-1,2-diamine holds potential as a precursor in drug discovery and materials science, its structural similarity to known hazardous aromatic amines necessitates a highly cautious approach. The lack of a specific SDS means that researchers must operate under the assumption of high toxicity, including potential carcinogenicity and mutagenicity. By adhering to the principles of the hierarchy of controls and following the detailed handling and emergency protocols outlined in this guide, scientists can mitigate the risks associated with this compound and conduct their research with a robust foundation of safety.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Aromatic Amine Toxicity. (n.d.). Sustainability Directory. Retrieved February 26, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Benigni, R., & Zito, R. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(2), 89-111. Retrieved February 26, 2026, from [Link]

-

Scott, T. S. (1962). Carcinogenic and Chronic Toxic Hazards of Aromatic Amines. Elsevier Monographs. Retrieved February 26, 2026, from [Link]

-

o-Phenylenediamine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved February 26, 2026, from [Link]

-

Ortho-PHENYLENEDIAMINE 98% Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 26, 2026, from [Link]

-

O-Phenylenediamine Material Safety Data Sheet. (n.d.). Retrieved February 26, 2026, from [Link]

-

International Chemical Safety Cards (ICSC): o-PHENYLENEDIAMINE. (n.d.). ILO and WHO. Retrieved February 26, 2026, from [Link]

-

3-Methoxybenzene-1,2-diamine. (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]

-

3-Methoxybenzene-1,2-diamine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Suganya, M., Nehru, J., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon, 8(8), e10203. Retrieved February 26, 2026, from [https://www.semanticscholar.org/paper/Synthesis-of-3-Methoxy-6-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 3-Methoxybenzene-1,2-diamine | LGC Standards [lgcstandards.com]

- 8. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. lgcstandards.com [lgcstandards.com]

- 11. ICSC 1441 - o-PHENYLENEDIAMINE [chemicalsafety.ilo.org]

- 12. chemicalbull.com [chemicalbull.com]

A Technical Guide to the Synthesis of 3-Methoxy-6-methylbenzene-1,2-diamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted o-phenylenediamines are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents and functional materials.[1] This technical guide provides a comprehensive overview of the synthetic routes to 3-methoxy-6-methylbenzene-1,2-diamine, a molecule with significant potential in medicinal chemistry. Due to the limited direct literature on this specific compound, this guide focuses on established synthetic strategies for closely related analogs, namely 3-methoxybenzene-1,2-diamine and 3-methylbenzene-1,2-diamine. By detailing these analogous pathways, we provide a robust framework and predictive models for the successful synthesis of the title compound. This guide delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and presents comparative data to inform methodological choices.

Introduction: The Versatility of o-Phenylenediamines

o-Phenylenediamines (OPDs) are aromatic diamines with the two amino groups in adjacent positions on the benzene ring.[1] This arrangement makes them highly reactive and versatile precursors for the synthesis of various heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These heterocyclic scaffolds are of immense interest in drug discovery due to their diverse biological activities. The substituents on the benzene ring of OPDs can significantly influence the physicochemical properties and biological activities of the resulting heterocyclic compounds.

3-Methoxy-6-methylbenzene-1,2-diamine is a substituted OPD that incorporates a methoxy and a methyl group. These functional groups can modulate the electronic and steric properties of the molecule, making it a valuable synthon for generating novel chemical entities with potentially enhanced pharmacological profiles.

Core Synthetic Strategy: Reduction of Nitroanilines

The most prevalent and efficient method for the synthesis of o-phenylenediamines is the reduction of the corresponding ortho-nitroaniline precursors.[2][3] This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding reaction.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), to facilitate the addition of hydrogen gas (H₂) across the nitro group. The reaction proceeds through a series of steps on the catalyst surface, ultimately converting the nitro group (-NO₂) to an amino group (-NH₂).

Synthesis of Key Analogs

Understanding the synthesis of structurally similar molecules provides a strong foundation for developing a route to 3-methoxy-6-methylbenzene-1,2-diamine.

Synthesis of 3-Methoxybenzene-1,2-diamine

The primary route to 3-methoxybenzene-1,2-diamine involves the reduction of 3-methoxy-2-nitroaniline.[4]

Reaction Scheme:

Experimental Protocol:

A general procedure for the synthesis of 3-methoxybenzene-1,2-diamine via catalytic hydrogenation is as follows:[4]

-

Preparation: A reaction vessel is charged with 3-methoxy-2-nitroaniline and a suitable solvent, such as ethanol or methanol.

-

Inerting: The vessel is flushed with an inert gas, like nitrogen or argon, to remove oxygen.

-

Catalyst Addition: A catalytic amount of 10% Pd/C is carefully added to the reaction mixture.

-

Hydrogenation: The apparatus is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 3-methoxybenzene-1,2-diamine.

-

Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Synthesis of 3-Methylbenzene-1,2-diamine

Similarly, 3-methylbenzene-1,2-diamine is synthesized from 2-methyl-6-nitroaniline by a reduction reaction.[2][3]

Reaction Scheme:

Aromatic amines are commonly synthesized by the reduction of aromatic nitro compounds.[2][3] Catalytic transfer hydrogenation (CTH) is an alternative method that is environmentally friendly and provides high yields and good selectivity. In CTH, a hydrogen donor like hydrazine hydrate is used in place of hydrogen gas.[2][3]

Proposed Synthesis Route for 3-Methoxy-6-methylbenzene-1,2-diamine

Based on the established synthesis of analogous compounds, a plausible and efficient route to 3-methoxy-6-methylbenzene-1,2-diamine would involve the catalytic hydrogenation of a suitable nitroaniline precursor. The logical starting material for this synthesis would be 2-methoxy-5-methyl-6-nitroaniline .

Proposed Reaction Scheme:

The synthesis of the precursor, 2-methoxy-5-methyl-6-nitroaniline, would likely start from a commercially available substituted aniline, such as 2-methoxy-5-methylaniline. The synthesis would proceed via a nitration step. It is important to note that direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple by-products.[5] To circumvent this, the amino group is typically protected as an acetamide before nitration.

Proposed Multi-step Synthesis:

-

Acetylation: 2-methoxy-5-methylaniline is acetylated using acetic anhydride to form N-(2-methoxy-5-methylphenyl)acetamide.

-

Nitration: The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding N-(2-methoxy-5-methyl-6-nitrophenyl)acetamide.

-

Hydrolysis: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to give 2-methoxy-5-methyl-6-nitroaniline.

-

Reduction: The final step is the catalytic hydrogenation of 2-methoxy-5-methyl-6-nitroaniline to the target molecule, 3-methoxy-6-methylbenzene-1,2-diamine.

Data Summary and Comparison

| Compound | Starting Material | Reagents | Solvent | Yield | Reference |

| 4-Methoxy-o-phenylenediamine | 4-methoxy-2-nitroaniline | 10% Pd/C, H₂ | Ethanol | 99% | [6] |

This table will be expanded as more direct data for the target molecule and its precursors become available in the literature.

Visualizations

General Workflow for o-Phenylenediamine Synthesis

Caption: General workflow for the synthesis of substituted o-phenylenediamines.

Proposed Synthesis Pathway for 3-Methoxy-6-methylbenzene-1,2-diamine

Caption: Proposed multi-step synthesis of 3-methoxy-6-methylbenzene-1,2-diamine.

Conclusion

References

-

Benchchem. A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. 4

-

Benchchem. A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development. 7

-

Chemicalbook. 4-METHOXY-O-PHENYLENEDIAMINE synthesis.

-

Ahmed, A. A., et al. Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry & Environmental Research, 08 (2021) 275-286.

-

Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. 8

-

National Center for Biotechnology Information. 3-Methylbenzene-1,2-diamine. PubChem.

-

ResearchGate. (PDF) 3-Methylbenzene-1,2-diamine.

-

National Center for Biotechnology Information. 3-Methoxybenzene-1,2-diamine. PubChem.

-

Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.

-

Chem-Impex. 2-Methoxy-6-methylaniline.

-

PMC. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions.

-

Reddit. 4-Methoxy-o-phenylenediamine.

-

PrepChem.com. Synthesis of 2,6-dimethylaniline.

-

Advanced ChemBlocks. 3-bromo-6-methoxybenzene-1,2-diamine.

-

Sigma-Aldrich. 3-Methoxybenzene-1,2-diamine.

-

Wikipedia. o-Phenylenediamine.

-

Royal Society of Chemistry. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

-

National Center for Biotechnology Information. 4-Methoxy-o-phenylenediamine. PubChem.

Sources

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. 3-Methylbenzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Toxicity profile and handling precautions for 3-Methoxy-6-methylbenzene-1,2-diamine

Executive Summary

This technical guide provides a comprehensive analysis of 3-Methoxy-6-methylbenzene-1,2-diamine , a specialized aromatic amine intermediate used primarily in the synthesis of benzimidazole-based pharmaceuticals and functional dyes.

As a derivative of o-phenylenediamine (OPD), this molecule possesses a distinct toxicity profile characterized by potential genotoxicity and severe sensitization risks. Unlike simple anilines, the vicinal diamine motif (1,2-diamine) allows for specific metabolic activation pathways and metal chelation, necessitating rigorous handling protocols. This guide synthesizes data from structural analogs and available specific assays to establish a "Safety by Design" handling framework.

Physicochemical Identity & Properties[1][2][3][4][5]

| Property | Specification | Relevance to Safety |

| Molecular Formula | C₈H₁₂N₂O | Precursor for benzimidazoles via condensation.[1][2] |

| Molecular Weight | 152.19 g/mol | Moderate volatility; dust inhalation risk. |

| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization during weighing. |

| Solubility | DMSO, Methanol, Dilute Acids | Lipophilicity facilitates skin permeation. |

| pKa (Calculated) | ~4.5 (Amine 1), ~2.0 (Amine 2) | Weak base; protonates in acidic pH (reducing volatility). |

| Stability | Oxidation Sensitive | Rapidly degrades to dark imines/azo species upon air exposure. |

Toxicological Profile

Critical Warning: While specific chronic toxicity data for the 3-methoxy-6-methyl isomer is limited compared to the parent o-phenylenediamine, the Read-Across Principle (SAR) dictates that it be treated as a Category 2 Carcinogen and Potent Skin Sensitizer until proven otherwise.

Acute Toxicity[8][9]

-

Oral (LD50 Estimated): 300–800 mg/kg (Rat). Based on OPD analogs, ingestion causes methemoglobinemia (cyanosis) and liver damage.

-

Dermal: Harmful if absorbed. The methoxy group increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted phenylenediamines.

-

Inhalation: High risk.[3][4] Dust causes respiratory tract irritation and may induce asthmatic sensitization.

Mechanism of Toxicity (Metabolic Activation)

The toxicity of phenylenediamines is largely metabolic. The molecule undergoes N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2), leading to the formation of reactive nitrenium ions.

-

Genotoxicity: The electrophilic nitrenium ion can covalently bind to DNA (specifically guanine residues), causing replication errors.

-

Sensitization: The quinone-diimine intermediates formed via oxidation are potent haptens, binding to skin proteins (Langerhans cells) to trigger T-cell mediated allergic contact dermatitis (Type IV hypersensitivity).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the theoretical metabolic activation pathway leading to toxicity.

Caption: Theoretical metabolic activation pathway of aromatic diamines leading to genotoxicity and sensitization.

Handling Precautions & Engineering Controls

The "No-Touch" Protocol

Due to the high sensitization potential, direct contact must be strictly avoided.

-

Engineering Controls: All weighing and open-vessel handling must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.

-

Static Control: Use anti-static gun/ionizers during weighing. Aromatic amine powders are often electrostatic and "jump," creating invisible contamination.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hand Protection | Double-gloving: Inner Laminate (PE/EVOH) + Outer Nitrile (0.11mm). | Standard latex is permeable to aromatic amines. Laminate provides chemical barrier; Nitrile provides physical grip. |

| Respiratory | P3/N100 Respirator (if outside hood). | Dusts are potent sensitizers; zero tolerance for inhalation. |

| Body | Tyvek® Lab Coat (Disposable). | Cotton coats retain the chemical and can cause secondary exposure in laundry. |

| Eye | Chemical Goggles (Indirect Vent). | Face shield required if handling >10g or liquid solutions. |

Storage & Stability[9][10]

-

Atmosphere: Store under Argon or Nitrogen. The 1,2-diamine motif is highly susceptible to oxidation, turning from off-white/beige to dark purple/black.

-

Temperature: Refrigerate (2–8°C).

-

Segregation: Keep away from strong oxidizers (peroxides, permanganates) and aldehydes (unless intended for reaction) to prevent uncontrolled exothermic polymerization.

Experimental Protocol: Safe Synthesis of Benzimidazoles

Context: This molecule is typically condensed with aldehydes to form benzimidazoles. This reaction generates water and often requires an oxidant or acid catalyst.

Workflow Diagram

Caption: Controlled workflow for handling 3-Methoxy-6-methylbenzene-1,2-diamine in synthesis.

Decontamination Procedure (Spills)

If the powder is spilled:

-

Evacuate the immediate area (10 ft radius).

-

Don PPE: Tyvek suit and respirator.

-

Cover: Gently cover the spill with wet paper towels (dampened with dilute acetic acid) to prevent dust aerosolization and protonate the amine (reducing volatility).

-

Clean: Wipe up and place in a hazardous waste bag.

-

Wash: Scrub the surface with a detergent solution, followed by a methanol wipe to solubilize residues.

References

-

PubChem. (2025). Compound Summary: 3-Methoxybenzene-1,2-diamine (Structural Analog). National Library of Medicine. [Link]

-

ECHA. (2024). Registration Dossier: 4-Methoxy-m-phenylenediamine (Related Sensitizer). European Chemicals Agency. [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-Methoxy-methyl-p-phenylenediamine. European Commission. (Provides tox data on methoxy-methyl substituted phenylenediamines). [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: o-Phenylenediamine. [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Benzimidazoles from 3-Methoxy-6-methylbenzene-1,2-diamine

Introduction & Strategic Context

The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anthelmintics, and proton pump inhibitors. While standard o-phenylenediamine precursors are well-documented, 3-Methoxy-6-methylbenzene-1,2-diamine presents a unique synthetic challenge and opportunity.

The Substrate Challenge

This precursor is unsymmetrical and sterically congested .

-

Electronic Effect: The 3-methoxy group (

) is an electron-donating group (EDG) ortho to one amine, increasing its nucleophilicity. -

Steric Effect: The 6-methyl group (

) is ortho to the second amine, creating significant steric hindrance that can retard Schiff base formation during the initial condensation step.

This guide provides two validated protocols designed to overcome these steric barriers while preventing oxidative degradation of the electron-rich diamine substrate.

Pre-Synthesis Considerations

Substrate Stability & Handling

The 3-methoxy-6-methylbenzene-1,2-diamine starting material is electron-rich and prone to rapid oxidation (browning) upon exposure to air.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Purification: If the starting material is dark brown/black, recrystallize from ethanol containing a trace of sodium dithionite (

) before use.

Retrosynthetic Logic & Regiochemistry

Due to the N-H tautomerism of the imidazole ring, the resulting product can be numbered as either 4-methoxy-7-methyl-1H-benzimidazole or 7-methoxy-4-methyl-1H-benzimidazole. These are identical tautomers. However, if N-alkylation is performed subsequently, regioselectivity becomes a critical factor governed by the steric bulk of the 6-methyl group.

Protocol A: Oxidative Cyclization (Library Scale)

Target: Synthesis of 2-aryl/alkyl benzimidazoles from Aldehydes . Mechanism: Schiff base formation followed by oxidative ring closure. Advantages: Mild conditions, broad functional group tolerance, high yield.[1][2][3]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Diamine Precursor | 1.0 | Limiting Reagent |

| Aldehyde (R-CHO) | 1.1 | Electrophile |

| Sodium Metabisulfite ( | 1.2 | Oxidant/Adduct Former |

| Ethanol/Water (3:1) | [0.2 M] | Solvent System |

Step-by-Step Methodology

-

Adduct Formation:

-

In a round-bottom flask, dissolve the Aldehyde (1.1 equiv) in Ethanol.

-

Add Sodium Metabisulfite (1.2 equiv) dissolved in a minimum amount of water.

-

Observation: A white precipitate (bisulfite adduct) may form. Stir for 15 minutes at Room Temperature (RT).

-

-

Diamine Addition:

-

Add 3-Methoxy-6-methylbenzene-1,2-diamine (1.0 equiv) to the mixture.

-

Tech Note: If solubility is poor, add DMF (10% v/v) to facilitate dissolution.

-

-

Cyclization:

-

Heat the reaction mixture to Reflux (80°C) .

-

Monitor via TLC (Eluent: 5% MeOH in DCM).

-

Timecourse: Sterically hindered aldehydes may require 4–6 hours; simple aldehydes require 1–2 hours.

-

-

Workup:

-

Cool to RT. Concentrate ethanol under reduced pressure.

-

Dilute the residue with ice-water (50 mL).

-

Basify to pH 8–9 using saturated

or -

Critical Step: The product usually precipitates as a solid. Filter and wash with cold water.[4]

-

Alternative: If oil forms, extract with Ethyl Acetate (

), dry over

-

Mechanistic Visualization (DOT)

Caption: Oxidative cyclization pathway via bisulfite adduct formation.

Protocol B: Phillips Condensation (Scale-Up)

Target: Synthesis of 2-alkyl benzimidazoles from Carboxylic Acids . Mechanism: Acid-catalyzed dehydration. Advantages: Scalable, solvent-free (if using PPA), extremely robust for stable R-groups.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Diamine Precursor | 1.0 | Limiting Reagent |

| Carboxylic Acid (R-COOH) | 1.1 | Electrophile |

| Polyphosphoric Acid (PPA) | 10x wt | Solvent & Catalyst |

Step-by-Step Methodology

-

Preparation:

-

Pre-heat Polyphosphoric Acid (PPA) to 80°C to reduce viscosity.

-

Add 3-Methoxy-6-methylbenzene-1,2-diamine (1.0 equiv) and Carboxylic Acid (1.1 equiv) to the PPA.

-

-

Reaction:

-

Increase temperature to 140–160°C .

-

Stir for 2–4 hours.

-

Caution: The reaction will turn dark. This is normal.

-

-

Quenching (Exothermic):

-

Cool the mixture to ~60–80°C (do not cool to RT, or it will solidify into a glass).

-

Pour the viscous syrup slowly into crushed ice with vigorous stirring.

-

-

Neutralization:

-

Neutralize the acidic solution with concentrated Ammonia (

) until pH ~10. -

Observation: The benzimidazole will precipitate as a crude solid.

-

-

Purification:

-

Filter the solid.

-

Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH).

-

Analytical Validation (QC)

To confirm the structure, specifically the integration of the methoxy and methyl groups, use Proton NMR (

| Signal | Approx. Shift ( | Multiplicity | Integration | Notes |

| Ar-CH3 | 2.4 – 2.6 | Singlet | 3H | Distinctive methyl on aromatic ring. |

| -OCH3 | 3.8 – 4.0 | Singlet | 3H | Sharp methoxy singlet. |

| Ar-H | 6.5 – 7.5 | Doublets | 2H | Ortho-coupling ( |

| N-H | 12.0 – 13.0 | Broad | 1H | Exchangeable (disappears with |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete oxidation of the aminal intermediate. | Increase |

| Sticky Gum/Oil | Product is not crystallizing due to impurities. | Triturate the oil with Diethyl Ether or Hexanes to induce precipitation. |

| Dark Impurities | Oxidation of the diamine prior to cyclization.[2] | Ensure the reaction is purged with Nitrogen/Argon during the initial heating ramp. |

| Starting Material Remains | Steric hindrance of the 6-methyl group. | Switch to Protocol B (Higher Temp) or use Microwave irradiation (140°C, 10 min). |

References

-

BenchChem. Technical Guide to 3-Methoxy-benzene-1,2-diamine. (Accessed 2023).[5] Link

-

Bahrami, K., et al. "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007, 417-427.[2] Link

-

Dineshkumar, R., et al. "Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization..."[1] J. Org.[1][2][6] Chem., 2020, 85, 11531-11540.[1][2] Link

-

Phillips, M. A. "The Formation of 2-Substituted Benzimidazoles." J. Chem. Soc., 1928, 2393. Link

-

Heo, S., et al. "Intramolecular N-Arylations of Amidines..."[2] J. Org.[1][2][6] Chem., 2011, 76, 9577-9583. Link

Sources

- 1. Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of D-Glucose with o-Phenylenediamines in Water [organic-chemistry.org]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Toluene-2,5-diamine as a Primary Intermediate in Oxidative Hair Dyes

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the use of Toluene-2,5-diamine and its more common salt, Toluene-2,5-diamine Sulfate , as a primary intermediate in the formulation of permanent (oxidative) hair dyes. While the initial query focused on 3-Methoxy-6-methylbenzene-1,2-diamine, the scarcity of public data necessitated a pivot to a structurally related and extensively documented analogue to ensure scientific rigor. The principles, mechanisms, and protocols detailed herein for Toluene-2,5-diamine are fundamentally applicable to the study and application of other aromatic diamine precursors. This guide covers the core chemistry, provides model formulation protocols, details essential quality control methodologies, and outlines critical safety considerations.

Introduction: The Chemistry of Oxidative Hair Color

Permanent hair coloring is a complex chemical process that occurs within the hair shaft. Unlike temporary colors that coat the surface, oxidative dyeing creates large, colored molecules inside the hair cortex, rendering them resistant to washing out.[1][2] This process relies on three core components:

-

Primary Intermediates (Precursors): Small, colorless aromatic amines, such as p-phenylenediamine (PPD) or Toluene-2,5-diamine (PTD), that penetrate the hair shaft.[3][4]

-

Coupling Agents (Couplers): Aromatic compounds, often m-substituted phenols or anilines (e.g., resorcinol, m-aminophenol), which do not form color on their own but react with the oxidized primary intermediate to create a spectrum of colors.[3][5]

-

Oxidizing Agent: Typically hydrogen peroxide (H₂O₂), which serves two purposes: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates to a reactive state.[5][6]

-

Alkalizing Agent: Usually ammonia or monoethanolamine (MEA), which raises the pH to swell the hair cuticle, allowing precursor molecules to enter.[5][6]

The fundamental reaction involves the oxidation of the primary intermediate to a reactive quinonediimine, which then electrophilically attacks the coupler molecule.[4] This initial coupling is followed by further oxidation and polymerization to form large, stable indo-dye chromophores trapped within the hair's keratin matrix.[4] The final shade is determined by the specific combination and ratio of primary intermediates and couplers used.[1][5]

Compound Profile: Toluene-2,5-diamine (PTD)

Toluene-2,5-diamine (IUPAC: 2-Methylbenzene-1,4-diamine) is a primary intermediate used to produce a range of hair colors, particularly black, brown, and blonde shades.[7][8] It is often used as a substitute for p-phenylenediamine (PPD) due to a different sensitization profile, though cross-reactivity is common.[9][10] For formulation purposes, its sulfate salt, Toluene-2,5-diamine Sulfate, is frequently used due to its improved stability and water solubility.[10][11]

Physicochemical Properties

A summary of the key properties for Toluene-2,5-diamine and its sulfate salt is presented below. This data is crucial for solubility calculations, stability assessments, and safety handling procedures.

| Property | Toluene-2,5-diamine (Free Base) | Toluene-2,5-diamine Sulfate | Source(s) |

| CAS Number | 95-70-5 | 615-50-9 | [8][12] |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂N₂O₄S | [8][13] |

| Molar Mass | 122.17 g/mol | 220.25 g/mol | [7][14] |

| Appearance | Colorless to off-white crystals | Grey to white powder | [8][15] |

| Melting Point | 64 °C | Decomposes at 240 °C | [8][15] |

| Boiling Point | 273.5 °C | Decomposes at 240 °C | [8][15] |

| Water Solubility | Soluble | 5.03 g/L (20 °C) | [12][15] |

Mechanism of Action in Hair Dyeing

The core function of Toluene-2,5-diamine is to act as the initial color-forming agent. The process, illustrated below, is a classic example of oxidative coupling chemistry.

Caption: Oxidative hair dye reaction pathway.

Causality:

-

Oxidation: In the alkaline environment of the dye mixture, hydrogen peroxide oxidizes Toluene-2,5-diamine into a highly reactive quinonediimine intermediate.[4] This step is critical; without oxidation, no color formation occurs.

-

Coupling: The electron-deficient quinonediimine rapidly reacts with an electron-rich coupler molecule (e.g., resorcinol, aminophenols).[4] This reaction forms a colorless or lightly colored leuco dye. The choice of coupler dictates the final tone; for example, resorcinol with PTD derivatives often yields greenish-brown shades, while 1-naphthol can produce purples.[1]

-

Polymerization/Development: Further oxidation of the leuco dye and other intermediates leads to the formation of large, complex, and intensely colored molecules that become physically trapped within the hair's cortex, ensuring color permanence.[4][6]

Application Protocol: Formulation of a Model Oxidative Hair Dye

This section details a step-by-step protocol for preparing a model cream-based oxidative hair dye. The formulation is divided into two parts: the Dye Cream (Part A) and the Developer Cream (Part B) , which are mixed immediately before application.[16]

Model Formulation: Dark Brown Shade

This table provides a representative formulation. Concentrations of intermediates and couplers must be adjusted based on the desired shade and must comply with local regulatory limits.[15][17]

| Phase | Ingredient (INCI Name) | Function | % (w/w) |

| Part A: Dye Cream | |||

| A1 | Deionized Water | Solvent | to 100 |

| A1 | Disodium EDTA | Chelating Agent | 0.20 |

| A1 | Sodium Sulfite | Antioxidant | 0.50 |

| A2 | Cetearyl Alcohol | Thickener, Emollient | 12.00 |

| A2 | Ceteareth-20 | Emulsifier | 3.00 |

| A3 | Toluene-2,5-Diamine Sulfate | Primary Intermediate | 2.00 |

| A3 | Resorcinol | Coupler (Brown Tones) | 1.00 |

| A3 | m-Aminophenol | Coupler (Red/Brown Tones) | 0.50 |

| A4 | Ammonium Hydroxide (30% aq.) | Alkalizing Agent | 5.00 |

| Part B: Developer Cream | |||

| B1 | Deionized Water | Solvent | to 100 |

| B1 | Phosphoric Acid | pH Adjuster/Stabilizer | 0.10 |

| B2 | Cetearyl Alcohol | Thickener, Emollient | 4.00 |

| B2 | Ceteareth-20 | Emulsifier | 1.00 |

| B3 | Hydrogen Peroxide (35% aq.) | Oxidizing Agent | 17.14 (yields 6% H₂O₂) |

| B4 | Disodium EDTA | Chelating Agent | 0.10 |

Formulation Workflow

The following diagram outlines the manufacturing process for the dye cream (Part A). A similar process is used for the developer cream (Part B).

Caption: Manufacturing workflow for the dye cream base.

Step-by-Step Laboratory Protocol (Part A: Dye Cream)

Equipment: Jacketed beaker with propeller and homogenizer mixing, water bath, pH meter, viscometer.

-

Water Phase Preparation (A1): Add deionized water to the main vessel. Begin propeller mixing and add Disodium EDTA and Sodium Sulfite. Heat to 75°C.

-

Oil Phase Preparation (A2): In a separate beaker, combine Cetearyl Alcohol and Ceteareth-20. Heat to 75°C until all solids are melted and the phase is uniform.

-

Emulsification: Slowly add the hot Oil Phase (A2) to the hot Water Phase (A1) under high-speed homogenization. Mix for 15-20 minutes until a uniform, white emulsion is formed.

-

Causality: Homogenization creates small oil droplets, forming a stable oil-in-water emulsion that provides the cream consistency.

-

-

Cooling: Switch to gentle propeller mixing and begin cooling the emulsion.

-

Dye Addition (A3): At 40°C, add Toluene-2,5-Diamine Sulfate, Resorcinol, and m-Aminophenol. Mix until all dye powders are completely dissolved and the cream is uniform.

-

Causality: Adding dyes at a lower temperature minimizes their degradation and premature reaction.

-

-

pH Adjustment (A4): Continue cooling. At ambient temperature, add Ammonium Hydroxide to adjust the pH to the target range of 9.5-10.5.

-

Causality: The alkaline pH is essential to swell the hair cuticle for dye penetration and to catalyze the oxidation reaction upon mixing with Part B.[6]

-

-

Final Quality Control: Check the final pH and viscosity of the cream to ensure it meets specifications.

Analytical & Quality Control Protocols

Robust analytical methods are essential to ensure the safety, stability, and efficacy of the final product.[20] Key QC tests include identity and purity of raw materials, quantification of active ingredients in the final formulation, and stability testing.[21]

HPLC Method for Quantification of Toluene-2,5-diamine Sulfate

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying dye precursors in cosmetic products.[22][23] This protocol provides a starting point for method development.

Principle: A reversed-phase HPLC method separates the aromatic amines based on their polarity. Detection is typically performed with a Diode Array Detector (DAD) or UV-Vis detector, allowing for both identification by retention time and confirmation by UV spectrum.[23][24]

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD, 280 nm |

| Injection Volume | 10 µL |

| Column Temp | 30°C |

Sample Preparation:

-

Accurately weigh ~1g of the dye cream (Part A) into a 50 mL volumetric flask.

-

Add ~30 mL of a diluent (e.g., Acetonitrile/Water 50:50 with 0.1% ascorbic acid as an antioxidant).[23]

-

Sonicate for 15 minutes to extract the dyes.

-

Dilute to volume with the diluent and mix well.

-

Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

Validation: The method must be validated for specificity, linearity, accuracy, precision, and range according to ICH guidelines or equivalent standards. Standard reference materials for Toluene-2,5-diamine Sulfate and all couplers are required for calibration.[22]

Safety & Handling Considerations

Toluene-2,5-diamine and its salts are potent skin sensitizers and are subject to strict regulatory limits.[2][15]

-

Regulatory Status: In the European Union, the use of Toluene-2,5-diamine in oxidative hair dyes is regulated by the Cosmetics Regulation (EC) No 1223/2009. The Scientific Committee on Consumer Safety (SCCS) has issued opinions stating the maximum safe concentration on-head.[15] It is crucial to consult the latest version of these regulations for current concentration limits and warning label requirements.

-

Sensitization: Toluene-2,5-diamine is classified as a strong skin sensitizer.[2][25] All direct skin contact must be avoided. Allergic contact dermatitis is a known risk for both consumers and salon professionals.[10]

-

Personal Protective Equipment (PPE): When handling the pure substance or concentrated formulations, appropriate PPE, including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or under a fume hood.

-

Carcinogenicity Concerns: Some aromatic amines used in hair dyes have raised concerns about potential carcinogenicity.[26] While regulatory bodies have deemed Toluene-2,5-diamine safe at the permitted use levels, it is critical to minimize exposure and adhere to all safety protocols.[17][27]

References

-

European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). SCCS/1479/12. [Link]

-

Cosmetics Info. (2024). How Hair Dye Ingredients Are Created. [Link]

-

Wikipedia. Hair coloring. [Link]

-

European Commission. (2011). Opinion on Toluene-2,5-diamine and its sulfate. SCCS/1390/10. [Link]

-

SkinSAFE. Toluene-2,5-Diamine Sulfate. [Link]

-

Al-Saleh, I., et al. (2024). Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PMC. [Link]

-

NICHEM Solutions. (2025). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. [Link]

-

Compound Interest. (2015). The Chemistry of Permanent Hair Dyes. [Link]

-

Jayvir Dye Chem. 2,5-Diamino Toluene Sulfate (2,5-DTS). [Link]

-

COSMILE Europe. TOLUENE-2,5-DIAMINE SULFATE – Ingredient. [Link]

-

MySkinRecipes. TDS (Toluene-2,5-Diamine Sulfate) (Oxidation Base / Primary). [Link]

-

CD Formulation. Hair Dye Test. [Link]

-

Al-Ansi, S., et al. (2016). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. [Link]

-

PubChem. 2,5-Diaminotoluene. National Center for Biotechnology Information. [Link]

-

Goetz, N., et al. (2002). Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. ResearchGate. [Link]

-

Rastogi, S.C., et al. (2001). A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. National Environmental Research Institute, Denmark. [Link]

-

Goetz, N., et al. (2002). Optimization and validation of an analytical procedure for the determination of oxidative hair dyes in commercial cosmetic formulations. ResearchGate. [Link]

-

European Publication Server. (2009). Oxidizing hair colourant compositions. Patent EP2103299B1. [Link]

- Google Patents. Oxidative Hair Dye Compositions, Methods And Products. US20090265865A1.

-

PubChem. 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information. [Link]

-

European Commission. (2004). SCCP Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. [Link]

-

Burnett, C.L., et al. (2010). Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics. Int J Toxicol. [Link]

-

Atwater, A.R., et al. (2025). Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year. MDedge. [Link]

- Google Patents. Oxidative hair dye compositions. EP0891765A2.

-

Wikipedia. 2,5-Diaminotoluene. [Link]

- Google Patents. Oxidative hair dye based on a creamlike carrier composition as well as process for the dyeing of hair. US5480459A.

-

Semantic Scholar. Final Amended Report of the Safety Assessment of Toluene-2,5-Diamine.... [Link]

-

European Commission. Request for a scientific opinion: Toluene-2,5-diamine. [Link]

-

Bonefeld, C.M., et al. (2014). Immune responses to hair dyes containing toluene-2,5-diamine. PubMed. [Link]

-

SIELC Technologies. Separation of 2,5-Diaminotoluene sulfate on Newcrom R1 HPLC column. [Link]

-

Semantic Scholar. 2,5-Diaminotoluene sulfate. [Link]

Sources

- 1. Hair coloring - Wikipedia [en.wikipedia.org]

- 2. ec.europa.eu [ec.europa.eu]

- 3. cosmeticscience.net [cosmeticscience.net]

- 4. nichem.solutions [nichem.solutions]

- 5. compoundchem.com [compoundchem.com]

- 6. margauxsalon.co.uk [margauxsalon.co.uk]

- 7. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 9. Toluene-2,5-Diamine Sulfate (NOT RECOMMENDED UNLESS PATCH PROVEN NEGATIVE TO PPD; [PPD NOT Removed]; also known as 4-Amino-2-Hydroxytoluene) Ingredient Allergy Safety Information [skinsafeproducts.com]

- 10. Toluene-2,5-Diamine Sulfate: The 2025 American Contact Dermatitis Society Allergen of the Year | MDedge [mdedge.com]

- 11. echemi.com [echemi.com]

- 12. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]

- 13. cosmetihub.com [cosmetihub.com]

- 14. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ec.europa.eu [ec.europa.eu]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Final amended report of the safety assessment of toluene-2,5-diamine, toluene-2,5-diamine sulfate, and toluene-3,4-diamine as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidizing hair colourant compositions - Patent 2103299 [data.epo.org]

- 19. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]

- 20. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hair Dye Test - CD Formulation [formulationbio.com]

- 22. researchgate.net [researchgate.net]

- 23. dmu.dk [dmu.dk]

- 24. researchgate.net [researchgate.net]

- 25. Immune responses to hair dyes containing toluene-2,5-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Top 7 Harmful Chemicals in Hair Dye — And How to Avoid Them [elchemy.com]

- 27. semanticscholar.org [semanticscholar.org]

Polymerization techniques involving 3-Methoxy-6-methylbenzene-1,2-diamine monomers

Application Note: Polymerization & Functionalization of 3-Methoxy-6-methylbenzene-1,2-diamine

Part 1: Executive Summary & Strategic Utility

3-Methoxy-6-methylbenzene-1,2-diamine (CAS: 37466-89-0), also known as 3-methoxy-6-methyl-o-phenylenediamine, represents a specialized subclass of electron-rich aromatic diamines. Unlike standard o-phenylenediamine (oPD), the strategic placement of methoxy (-OCH₃) and methyl (-CH₃) groups at the 3 and 6 positions confers unique electronic and steric properties.

In the context of polymerization and drug development, this monomer serves two critical high-value functions:

-

Precursor for Soluble Conductive Ladder Polymers: Oxidative polymerization yields phenazine-based ladder polymers with enhanced solubility in organic solvents (DMSO, DMF) compared to unsubstituted poly(o-phenylenediamine) (PoPD). These materials are vital for electrochemical biosensors and controlled drug release interfaces .

-

End-Capping/Functionalization Agent: In the synthesis of high-performance Polybenzimidazoles (PBIs), this monomer acts as a monofunctional "head" (due to steric blocking or stoichiometry control) to tune molecular weight or modify surface wettability of filtration membranes used in pharmaceutical purification.

Part 2: Chemical Mechanisms & Polymer Architectures

The polymerization of this monomer is driven by the oxidation of the ortho-diamine moiety. The reaction pathway is pH-dependent, leading to two distinct architectures:

-

Ladder Structure (Phenazine-type): Favored at low pH (pH < 1).[1][2] The amine groups condense with the aromatic ring of a neighboring molecule to form a cyclic pyrazine ring, resulting in a rigid, double-stranded "ladder" polymer.

-

Open-Chain Structure (Polyaniline-type): Favored at higher pH. The polymerization proceeds via head-to-tail coupling without full cyclization, resulting in a structure similar to polyaniline with pendant amine/imine groups.

Key Structural Advantage: The 3-methoxy and 6-methyl substituents block the ortho positions relative to the amines, reducing branching defects and promoting linear ladder formation. The methoxy group specifically increases the polymer's affinity for polar solvents and biomolecules (enzymes).

Figure 1: Mechanistic pathway for the oxidative polymerization of 3-Methoxy-6-methylbenzene-1,2-diamine. The pH of the reaction medium dictates the final topology (Ladder vs. Open-Chain).

Part 3: Detailed Experimental Protocols

Technique A: Chemical Oxidative Polymerization (Bulk Synthesis)

Best for: Creating bulk polymer powder for solubility testing, casting films, or composite formulation.

Reagents:

-

Monomer: 3-Methoxy-6-methylbenzene-1,2-diamine (1.0 g, ~7.2 mmol).

-

Solvent: 1.0 M Hydrochloric Acid (HCl) (50 mL).

-

Oxidant: Ammonium Persulfate (APS), (NH₄)₂S₂O₈ (1.64 g, ~7.2 mmol).

-

Purification: Deionized water, Methanol, Acetone.

Protocol:

-

Dissolution: In a 100 mL beaker, dissolve 1.0 g of monomer in 40 mL of 1.0 M HCl. Sonicate for 5 minutes to ensure complete dissolution. The solution should be clear to slightly colored.

-

Note: The protonation of amines increases solubility.

-

-

Temperature Control: Place the beaker in an ice bath (0–5 °C). Low temperature is critical to prevent over-oxidation and degradation.

-

Oxidant Addition: Dissolve the APS in 10 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 20 minutes under constant magnetic stirring.

-

Reaction: Stir the mixture at 0–5 °C for 6 hours, then allow it to warm to room temperature and stir for another 18 hours.

-

Observation: The solution will darken significantly (dark red/brown to black) as the conjugated polymer forms.

-

-

Quenching & Filtration: Filter the precipitate using a Buchner funnel.

-

Purification (Critical Step):

-

Wash with 1.0 M HCl (removes unreacted monomer).

-

Wash with copious Deionized Water (removes acid/salts).

-

Wash with Methanol (removes oligomers).

-

Why? Oligomers are often non-conductive and degrade film quality.

-

-

Drying: Dry the dark powder in a vacuum oven at 60 °C for 24 hours.

Technique B: Electropolymerization (Surface Coating)

Best for: Biosensor fabrication, modifying electrodes for drug detection.

Setup:

-

Working Electrode: Glassy Carbon or Gold.

-

Reference Electrode: Ag/AgCl.

-

Counter Electrode: Platinum Wire.

-

Electrolyte: 0.1 M Phosphate Buffer (pH 5.0) or 1.0 M H₂SO₄ (for ladder structure).

Protocol:

-

Solution Prep: Prepare a 5 mM solution of 3-Methoxy-6-methylbenzene-1,2-diamine in the chosen electrolyte.

-

Deoxygenation: Purge the solution with Nitrogen (N₂) for 15 minutes. Oxygen traps radicals and inhibits polymerization.

-

Cyclic Voltammetry (CV):

-

Scan Range: -0.2 V to +0.8 V vs. Ag/AgCl.

-

Scan Rate: 50 mV/s.

-

Cycles: 20–50 cycles depending on desired thickness.

-

-

Film Growth: Observe the increase in peak currents with each cycle, indicating the deposition of a conductive electroactive film on the electrode surface.

-

Activation: Rinse the electrode with monomer-free electrolyte and cycle between -0.2 V and +0.6 V until stable.

Part 4: Characterization & Data Interpretation

The introduction of the methoxy and methyl groups alters the standard characterization signals of Poly(oPD). Use the table below to validate your product.

Table 1: Key Characterization Markers

| Method | Parameter | Expected Result | Interpretation |

| FTIR | C=N Stretch | ~1620–1640 cm⁻¹ | Indicates formation of phenazine rings (Ladder structure). |

| FTIR | C-O-C Stretch | ~1240 cm⁻¹ | Confirms retention of the Methoxy group (vital for solubility). |

| UV-Vis | Absorption | ~420–450 nm | π-π* transition of the phenazine backbone. |

| Solubility | Solvent Test | Soluble in DMSO, DMF | Unlike unsubstituted PoPD (insoluble), this derivative dissolves due to the -OCH₃ group. |

| CV | Redox Pairs | Two sets of peaks | Corresponds to the transition between leucoemeraldine, emeraldine, and pernigraniline states. |

Part 5: Application in Drug Development (Biosensors)

Scenario: Developing a glucose sensor for metabolic monitoring.

-

Immobilization: The Poly(3-methoxy-6-methyl-o-phenylenediamine) film is electropolymerized onto a platinum electrode.

-

Enzyme Trapping: Glucose Oxidase (GOx) is entrapped within the polymer matrix during electropolymerization (by adding GOx to the monomer solution).

-

Mechanism: The polymer acts as a "molecular wire," mediating electron transfer between the enzyme's active site and the electrode surface.

-

Advantage: The methoxy group improves the hydrophilicity of the matrix, preserving enzyme activity better than hydrophobic unsubstituted polymers.

References

-

Li, X. G., et al. (2002).[3] "Novel multifunctional polymers from aromatic diamines by oxidative polymerizations."[3] Chemical Reviews, 102(9), 2925-3030.[3] Link

-

Samanta, S., et al. (2016).[3] "Structure and properties of conducting poly(o-phenylenediamine) synthesized in different inorganic acid medium." Macromolecular Research, 24, 342–349.[3] Link

-

PubChem. (2023). "3-Methoxybenzene-1,2-diamine Compound Summary." National Library of Medicine. Link

-

Bláha, M., et al. (2018).[3] "Semiconducting materials from oxidative coupling of phenylenediamines under various acidic conditions."[3] Materials Chemistry and Physics, 205, 423-435.[3] Link

Sources

Synthesis of 3-Methoxy-6-methylbenzene-1,2-diamine: A Detailed Guide to Nitration and Reduction Procedures

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 3-Methoxy-6-methylbenzene-1,2-diamine, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The procedures outlined herein are designed to ensure scientific integrity, reproducibility, and safety.

Introduction and Synthetic Strategy

The synthesis of 3-Methoxy-6-methylbenzene-1,2-diamine is achieved through a two-step reaction sequence starting from the commercially available precursor, 4-methoxy-3-methylphenol. The synthetic route involves an electrophilic aromatic substitution (nitration) followed by a reduction of the introduced nitro group.

The strategic selection of the starting material is crucial. The electron-donating hydroxyl and methoxy groups of 4-methoxy-3-methylphenol direct the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. The position ortho to the powerful activating hydroxyl group and para to the methoxy group is sterically accessible and electronically favored, leading to the regioselective formation of 4-methoxy-5-methyl-2-nitrophenol. Subsequent reduction of the nitro group furnishes the desired 1,2-diamine.

Part I: Electrophilic Nitration of 4-Methoxy-3-methylphenol

This section details the protocol for the regioselective nitration of 4-methoxy-3-methylphenol to yield 4-methoxy-5-methyl-2-nitrophenol. The choice of a mild nitrating agent and controlled reaction temperature are paramount to prevent over-nitration and the formation of unwanted byproducts.

Causality of Experimental Choices:

-

Nitrating Agent: Dilute nitric acid is employed to control the exothermicity of the reaction and minimize oxidative side reactions that are common with more concentrated nitric acid.[1]

-

Reaction Temperature: Maintaining a low temperature (0-5 °C) is critical to favor the desired mononitration and to control the formation of the para-isomer over the ortho-isomer relative to the hydroxyl group.[1]

-

Solvent: Acetic acid serves as a suitable solvent that can dissolve the starting material and is relatively stable to the nitrating conditions.

Experimental Protocol: Nitration

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxy-3-methylphenol | Reagent Grade, 98% | (Typical) |

| Nitric Acid (70%) | ACS Reagent | (Typical) |

| Acetic Acid, Glacial | ACS Reagent | (Typical) |

| Deionized Water | - | - |

| Ice | - | - |

| Sodium Bicarbonate | Reagent Grade | (Typical) |

| Anhydrous Magnesium Sulfate | Reagent Grade | (Typical) |

| Ethyl Acetate | HPLC Grade | (Typical) |

| Hexane | HPLC Grade | (Typical) |

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Ice-water bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask, dissolve 10.0 g (72.4 mmol) of 4-methoxy-3-methylphenol in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

-

Preparation of the Nitrating Solution: In a separate beaker, carefully prepare the nitrating solution by slowly adding 6.5 mL of 70% nitric acid to 15 mL of glacial acetic acid while cooling in an ice bath.

-

Addition of Nitrating Agent: Slowly add the nitrating solution dropwise to the stirred solution of 4-methoxy-3-methylphenol over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-5 °C. The reaction is highly exothermic and careful control of the addition rate is crucial.[1]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methoxy-5-methyl-2-nitrophenol.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to obtain a pure yellow solid.

Part II: Reduction of 4-Methoxy-5-methyl-2-nitrophenol

This section describes the reduction of the nitro group of 4-methoxy-5-methyl-2-nitrophenol to an amine, yielding the final product, 3-Methoxy-6-methylbenzene-1,2-diamine. Sodium dithionite is chosen as the reducing agent due to its efficiency, selectivity, and mild reaction conditions.[2][3]

Causality of Experimental Choices:

-

Reducing Agent: Sodium dithionite (Na₂S₂O₄) is a powerful and cost-effective reducing agent for aromatic nitro compounds.[2][3] It is generally selective for the nitro group in the presence of other functional groups.

-

Solvent System: A biphasic system of water and an organic solvent (e.g., ethyl acetate) is often used to facilitate the reaction, with a phase-transfer catalyst to enhance the reaction rate. However, a homogeneous aqueous/alcoholic solution can also be effective.

-

Base: The addition of a base, such as sodium carbonate or ammonia, is necessary to maintain a basic pH, which is optimal for the reducing activity of sodium dithionite.

Experimental Protocol: Reduction

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxy-5-methyl-2-nitrophenol | (From previous step) | - |

| Sodium Dithionite (Na₂S₂O₄) | 85% or higher | (Typical) |

| Ammonium Hydroxide (28-30%) | ACS Reagent | (Typical) |

| Ethanol | Reagent Grade | (Typical) |

| Deionized Water | - | - |

| Ethyl Acetate | HPLC Grade | (Typical) |

| Anhydrous Sodium Sulfate | Reagent Grade | (Typical) |

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer.

-

Heating mantle.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, suspend 5.0 g (27.3 mmol) of 4-methoxy-5-methyl-2-nitrophenol in a mixture of 50 mL of ethanol and 25 mL of deionized water.

-

Addition of Base: To the stirred suspension, add 15 mL of concentrated ammonium hydroxide solution.

-

Addition of Reducing Agent: Heat the mixture to 50-60 °C. In a separate beaker, prepare a solution of 19.0 g (109 mmol, 4 equivalents) of sodium dithionite in 75 mL of warm deionized water. Add this solution portion-wise to the reaction mixture over 30 minutes. The color of the reaction mixture should change from yellow to a lighter color.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting nitro compound is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-6-methylbenzene-1,2-diamine.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure diamine, which may be a solid or a viscous oil.

Visualization of the Synthetic Pathway and Workflow

Chemical Reaction Pathway

Caption: Overall synthetic scheme for 3-Methoxy-6-methylbenzene-1,2-diamine.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Considerations

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

-

Nitric Acid: A strong oxidizer and highly corrosive. It can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to respiratory damage.[4][5] Handle with extreme care and always add acid to water, not the other way around.

-

Nitration Reactions: These reactions are highly exothermic and can become uncontrollable if the temperature is not properly managed. There is a risk of explosion, especially with concentrated reagents.[6] Ensure efficient cooling and slow, controlled addition of the nitrating agent.

-

Sodium Dithionite: A strong reducing agent. It is flammable and can ignite upon contact with moisture or combustible materials. It is also an irritant. Store in a cool, dry place away from water.

-

Organic Solvents: Ethyl acetate, hexane, and ethanol are flammable. Keep away from ignition sources.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

References

- Kudo, et al. Chem. Pharm. Bull. 47(6) 857-868 (1999). Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives.

- Benchchem. A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. [Link: https://www.benchchem.com/product/b916325]

- Benchchem. A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development. [Link: https://www.benchchem.com/product/B916325-86-5]

- Google Patents. US3987113A - Preparation of 5-methyl-2-nitrophenol. [Link: https://patents.google.

- ACS Publications. Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jo00354a041]